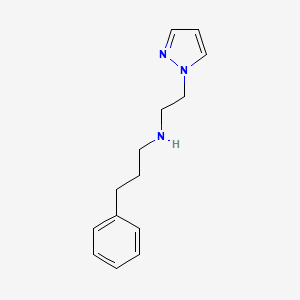
n-(2-(1h-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine typically involves the reaction of 1H-pyrazole with an appropriate alkyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine can be compared with other pyrazole derivatives:
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: This compound is used in coordination chemistry and has shown catalytic activity in various reactions.
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine:
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions.
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C14H19N3/c1-2-6-14(7-3-1)8-4-9-15-11-13-17-12-5-10-16-17/h1-3,5-7,10,12,15H,4,8-9,11,13H2 |
Clave InChI |
LHGNHUDENXETQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNCCN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















